molecular formula C13H16FN3 B1501293 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine CAS No. 476637-06-6

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine

Cat. No. B1501293
CAS RN: 476637-06-6
M. Wt: 233.28 g/mol
InChI Key: IAVMYZXRASMAQF-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, also known as TFP5, is a small molecule that has been identified as a potential therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid beta (Aβ) oligomers, which are believed to be a major contributor to the onset and progression of Alzheimer's disease.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis : A methodology for synthesizing derivatives of pyrazol-5-amine, similar to 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, was reported by Becerra, Rojas, & Castillo (2021). This process features a one-pot reductive amination, noted for its operational ease and short reaction time.

  • Molecular Structure Analysis : Research by Tamer et al. (2016) focused on the synthesis and structural characterization of a pyrazol-5-amine derivative. The study combined experimental methods with density functional theory calculations, providing insights into the molecule's stability and nonlinear optical properties.

Chemical Reactivity and Applications

  • Reactivity Studies : Mironovich & Shcherbinin (2014) explored the reactivity of a pyrazolotriazine derivative under various conditions, contributing to the understanding of chemical reactions involving similar compounds like 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine. The study is available here.

  • Synthetic Utility in Medicinal Chemistry : The synthesis of pyrazole derivatives, akin to the compound , plays a crucial role in medicinal chemistry. Bobko et al. (2012) devised an efficient route for synthesizing pyrazole derivatives, highlighting the compound's potential as a versatile intermediate for pharmaceutical applications. Their research can be found here.

Supramolecular Chemistry and Crystallography

  • Hydrogen-Bonded Structures : The study of hydrogen-bonded structures in pyrazole derivatives by Abonía et al. (2007) provides valuable information on the molecular interactions and crystallographic properties of compounds like 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine.

  • X-ray Crystal Structure Analysis : Wang, Zheng, & Fan (2010) conducted X-ray crystal structure analyses of new 3,5-diaryl-1H-pyrazoles, offering insights into the structural intricacies of pyrazole compounds. Their research is accessible here.

Catalysis and Polymerization

  • Catalytic Applications : A study by Matiwane, Obuah, & Darkwa (2020) demonstrated the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide, suggesting potential catalytic applications for pyrazole derivatives.

properties

IUPAC Name

5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVMYZXRASMAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672974
Record name 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476637-06-6
Record name 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-Fluorophenylhydrazine hydrochloride (1.30 g, 8.0 mmol) and 4,4-Dimethyl-3-oxopentanenitrile (1.0 g, 8.0 mmol) using the procedure in Example 161A Step 3 to give 3-tert-butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine (1.24 g, 5.32 mmol, 67%). 1H NMR (300 MHz, DMSO-d6) δ 7.49-7.41 (m, 3H), 7.10 (br s, 1H), 5.41 (s, 1H), 5.35 (br s, 2H), 1.21 (s, 9H); LC-MS (ESI) m/z 234 (M+H)+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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